molecular formula C12H15ClO2 B8739467 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

Cat. No.: B8739467
M. Wt: 226.70 g/mol
InChI Key: MNGUYQVJFSKJOJ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-(3-chloropropyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H15ClO2/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

MNGUYQVJFSKJOJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCCl)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 36.5 g (0.2 mole) of γ-chlorobutyrophenone, 14 g of ethylene glycol (0.25 mole), 125 ml of toluene, and 0.1 g of p-toluenesulfonic acid is refluxed under a Dean-Stark trap for 1 hr. An additional 4 g of ethylene glycol is added and reflux continued for 3 hrs more. After cooling, the reaction mixture is washed with 5% sodium bicarbonate solution, dried with anhydrous magnesium sulfate, and concentrated. Upon standing at -10° C. overnight, the mixture partially crystallizes. The crystalline product is filtered and washed with petroleum ether to afford 17.7 g of 2-phenyl-2-(3'-chloropropyl)dioxolane, m.p. 56°-58°.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of γ-chlorobutyrophenone (33.2 g; 0.182 mol), ethylene glycol (20.3 ml; 0.363 mol), p-toluenesulfonic acid (a pinch) and toluene (300 ml) is heated at reflux for 40 hours, and the water formed in the reaction is azeotroped off. After 20 hours, more ethylene glycol (20.3 ml; 0.363 mol) is added. On completion of the reaction the mixture is extracted with saturated aqueous sodium bicarbonate solution (300 ml), the organic layer is washed with 1 N sodium hydroxide solution and then with water, and is evaporated to afford 37.0 g of a cream colored solid, m.p. 54°-55.5° C.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Add 4-chlorobutyrophenone (50 g, 274 mmol), ethylene glycol (28 g, 452 mmol) and p-toluenesulfonic acid (1.04 g, 5.48 mmol) to benzene (600 mL) and heat at reflux for 16 h under a water trap. Cool the reaction to RT and wash with 1 N NaOH (500 mL) and brine (750 mL). Dry (sodium sulfate) and concentrate to give a solid. Recrystallize the solid from hot hexanes to give the title compound as a white powder (38 g, 61%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods IV

Procedure details

4-Chlorobutyrophenone (15.18 g, 0.083 moles), ethanediol (6.80 g, 0.110 moles) and p-toluene sulphonic acid (0.20 g) were heated in toluene at reflux and water was removed from the reaction using a Dean and Stark apparatus. After 17 hours the solvent was removed by distillation in vacuo to leave crude 2-phenyl-2-(3-chloropropyl)-1,3-dioxolane (21 g).
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

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